

# An In-depth Technical Guide to Boc-2,5-difluoro-D-phenylalanine

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## Compound of Interest

Compound Name: Boc-2,5-difluoro-D-phenylalanine

Cat. No.: B1280429

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## Abstract

**Boc-2,5-difluoro-D-phenylalanine** is a fluorinated, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural properties, conferred by the presence of two fluorine atoms on the phenyl ring, make it a valuable building block for the synthesis of peptidomimetics and small molecule therapeutics with enhanced metabolic stability and biological activity. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of **Boc-2,5-difluoro-D-phenylalanine**, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

## Core Properties of Boc-2,5-difluoro-D-phenylalanine

Detailed experimental data for the physical and spectroscopic properties of **Boc-2,5-difluoro-D-phenylalanine** are not readily available in the public domain. However, based on its chemical structure and data from suppliers, the following information has been compiled. For comparative purposes, a table of properties for a different, well-characterized isomer, Boc-3,5-difluoro-L-phenylalanine, is also provided.

## Physicochemical Properties of Boc-2,5-difluoro-D-phenylalanine

Property	Value	Source
CAS Number	261380-31-8	--INVALID-LINK--
Molecular Formula	C <sub>14</sub> H <sub>17</sub> F <sub>2</sub> NO <sub>4</sub>	--INVALID-LINK--
Molecular Weight	301.29 g/mol	--INVALID-LINK--

## Comparative Physicochemical Properties of Boc-3,5-difluoro-L-phenylalanine

Disclaimer: The following data is for the 3,5-difluoro-L isomer and is provided for informational and comparative purposes only. These values should not be assumed to be identical for **Boc-2,5-difluoro-D-phenylalanine**.

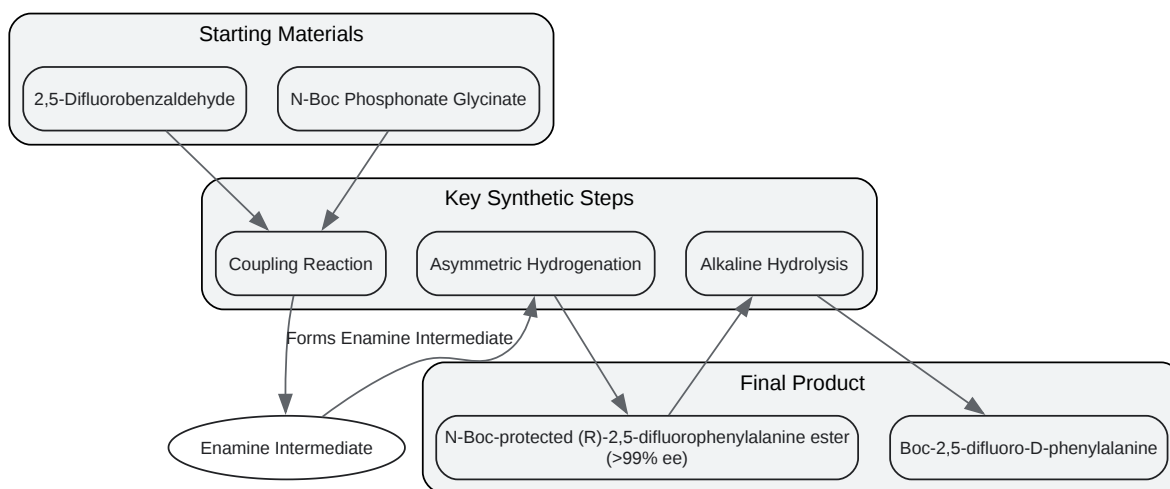
Property	Value	Source
CAS Number	205445-52-9	--INVALID-LINK--
Purity	≥ 99% (HPLC)	--INVALID-LINK--
Melting Point	109-115 °C	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> = -31 ± 2° (c=1 in DMF)	--INVALID-LINK--
Storage Conditions	0-8 °C	--INVALID-LINK--

## Synthesis and Experimental Protocols

The synthesis of **Boc-2,5-difluoro-D-phenylalanine** is a critical process for its application in drug discovery. A key synthetic route involves the asymmetric hydrogenation of an enamine intermediate. This methodology is notably employed in the synthesis of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor, LY2497282.[1][2]

## Synthetic Workflow for (R)-2,5-difluorophenylalanine Precursor

The following diagram illustrates the synthetic pathway to the N-Boc protected amino ester, a direct precursor to **Boc-2,5-difluoro-D-phenylalanine**.



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Caption: Synthetic workflow for **Boc-2,5-difluoro-D-phenylalanine**.

## Detailed Experimental Protocol for the Synthesis of the (R)-2,5-difluorophenylalanine Precursor

This protocol is adapted from the synthetic route for the DPP-4 inhibitor LY2497282.[1][2]

### Step 1: Coupling of 2,5-difluorobenzaldehyde and N-Boc Phosphonate Glycinate

- To a solution of 2,5-difluorobenzaldehyde in a suitable aprotic solvent (e.g., tetrahydrofuran), add N-Boc phosphonate glycinate.
- The reaction is typically carried out in the presence of a base (e.g., sodium hydride) to facilitate the condensation.

- The reaction mixture is stirred at room temperature until the formation of the enamine intermediate is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

#### Step 2: Asymmetric Hydrogenation of the Enamine Intermediate

- The crude enamine intermediate is subjected to asymmetric hydrogenation.
- This step is catalyzed by a chiral rhodium complex, such as Rh(I)-bisphosphine catalysts, to ensure high enantioselectivity (>99% ee).
- The hydrogenation is performed under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.

#### Step 3: Alkaline Hydrolysis of the N-Boc-protected Ester

- The resulting N-Boc-protected (R)-2,5-difluorophenylalanine ester is hydrolyzed to the corresponding carboxylic acid.
- This is typically achieved by treatment with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent.
- Upon completion of the hydrolysis, the reaction mixture is acidified to protonate the carboxylate, and the final product, **Boc-2,5-difluoro-D-phenylalanine**, is isolated through extraction and purification.

## Biological Activity and Applications

The primary application of **Boc-2,5-difluoro-D-phenylalanine** is as a crucial building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2] DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).

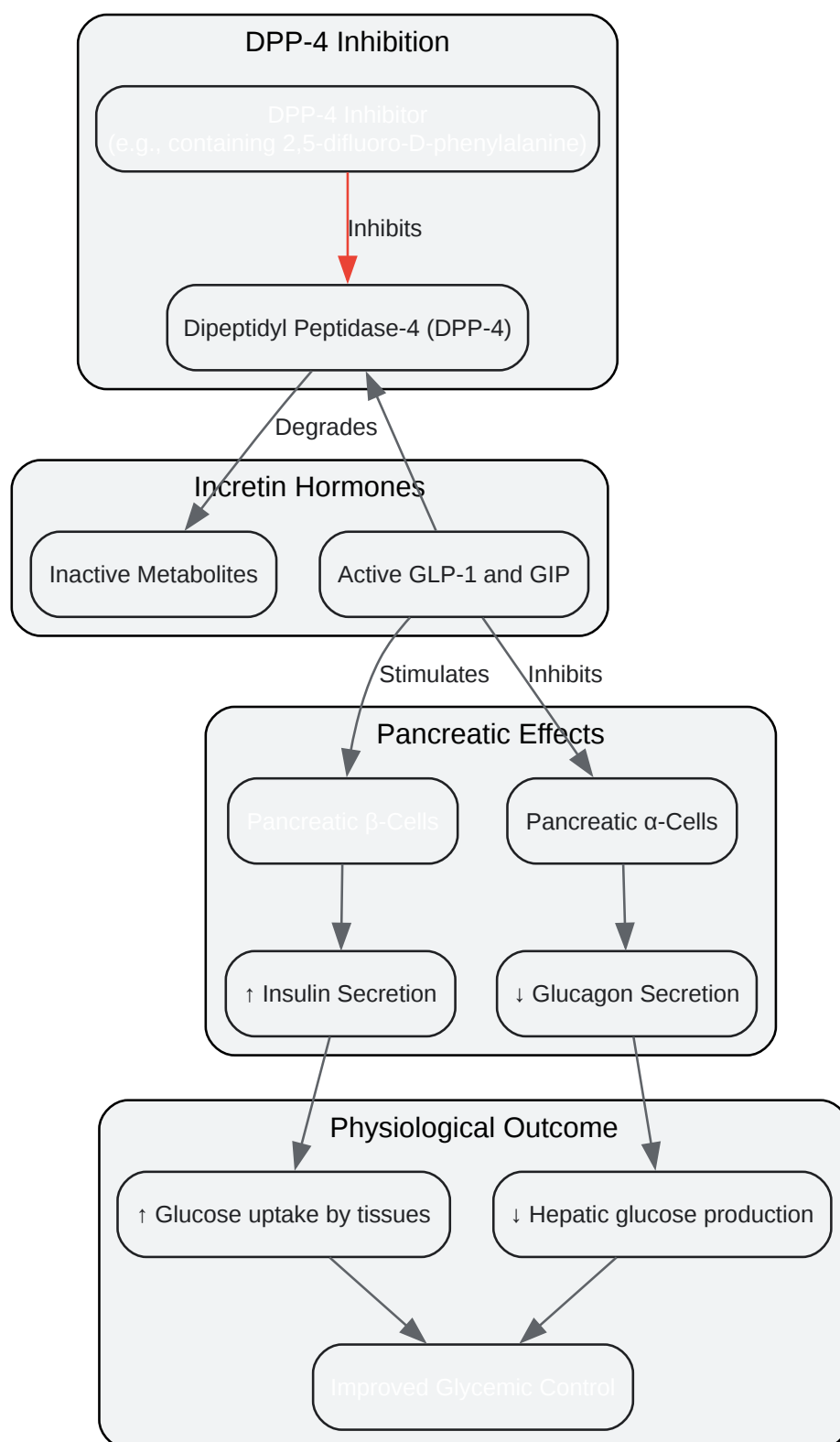
## Mechanism of Action of DPP-4 Inhibitors

Inhibition of DPP-4 leads to increased levels of active GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic  $\beta$ -cells and suppresses glucagon release from pancreatic  $\alpha$ -

cells in a glucose-dependent manner. This ultimately results in improved glycemic control in patients with type 2 diabetes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.



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Caption: Signaling pathway of DPP-4 inhibition.

## Conclusion

**Boc-2,5-difluoro-D-phenylalanine** is a specialized amino acid derivative with significant potential in the development of novel therapeutics, particularly in the area of metabolic diseases. Its incorporation into drug candidates can lead to enhanced potency and improved pharmacokinetic profiles. While a comprehensive dataset of its physical and spectroscopic properties is not yet widely available, its established role in the synthesis of potent DPP-4 inhibitors underscores its importance for the scientific and drug development communities. Further research into the detailed characterization and broader applications of this compound is warranted.

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